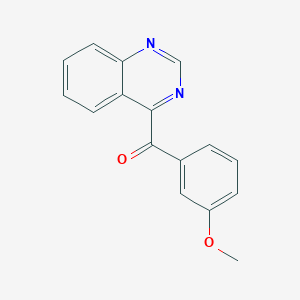
Methanone, (3-methoxyphenyl)-4-quinazolinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (3-methoxyphenyl)-4-quinazolinyl- is a chemical compound that belongs to the class of quinazolinyl methanones. This compound is characterized by the presence of a methanone group attached to a 3-methoxyphenyl ring and a quinazolinyl moiety. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-methoxyphenyl)-4-quinazolinyl- typically involves the reaction of 3-methoxybenzoyl chloride with 4-aminoquinazoline under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Methanone, (3-methoxyphenyl)-4-quinazolinyl- can be scaled up by optimizing the reaction conditions and using larger quantities of reactants. The process involves the use of advanced equipment and techniques to ensure high yield and purity of the final product. The reaction is typically carried out in a controlled environment to minimize the risk of contamination and ensure safety.
Chemical Reactions Analysis
Types of Reactions
Methanone, (3-methoxyphenyl)-4-quinazolinyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions include quinazolinone derivatives, methanol derivatives, and various substituted quinazolinyl compounds.
Scientific Research Applications
Methanone, (3-methoxyphenyl)-4-quinazolinyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanone, (3-methoxyphenyl)-4-quinazolinyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of kinases, which play a crucial role in cell signaling and regulation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methanone, (3-methoxyphenyl)-4-quinazolinyl- can be compared with other similar compounds, such as:
(3-methoxyphenyl)methanone: This compound lacks the quinazolinyl moiety and has different chemical properties and applications.
(4-methoxyphenyl)methanone: The position of the methoxy group is different, leading to variations in reactivity and biological activity.
Quinazolinone derivatives: These compounds share the quinazolinyl moiety but differ in the substituents attached to the core structure.
The uniqueness of Methanone, (3-methoxyphenyl)-4-quinazolinyl- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
55276-51-2 |
|---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
(3-methoxyphenyl)-quinazolin-4-ylmethanone |
InChI |
InChI=1S/C16H12N2O2/c1-20-12-6-4-5-11(9-12)16(19)15-13-7-2-3-8-14(13)17-10-18-15/h2-10H,1H3 |
InChI Key |
HLWBFIBWARGZBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=NC=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















